molecular formula C10H13NO2 B13216523 N-(3-Hydroxy-5-methylphenyl)propanamide

N-(3-Hydroxy-5-methylphenyl)propanamide

Cat. No.: B13216523
M. Wt: 179.22 g/mol
InChI Key: GLMMBYYGQZVJLW-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanamide, featuring a hydroxy and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylbenzaldehyde with propanamide under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound often involves more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-methyl-5-formylbenzoic acid.

    Reduction: Formation of N-(3-hydroxy-5-methylphenyl)propylamine.

    Substitution: Formation of N-(3-alkoxy-5-methylphenyl)propanamide.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxyphenyl)propanamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    N-(3-Methylphenyl)propanamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and interact with biological targets.

    N-(3-Hydroxy-5-methylphenyl)acetamide: Has a shorter carbon chain, which may influence its solubility and pharmacokinetic properties.

Uniqueness

N-(3-Hydroxy-5-methylphenyl)propanamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential for forming diverse chemical interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)propanamide

InChI

InChI=1S/C10H13NO2/c1-3-10(13)11-8-4-7(2)5-9(12)6-8/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

GLMMBYYGQZVJLW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C)O

Origin of Product

United States

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